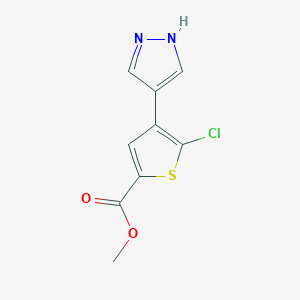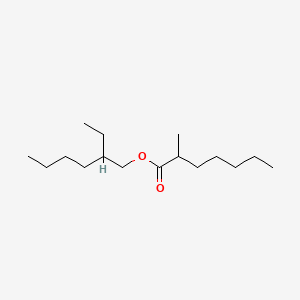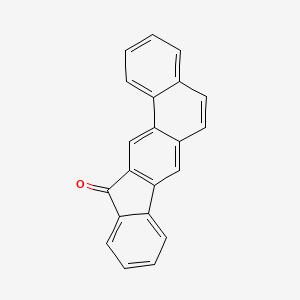
12H-Indeno(1,2b)phenanthren-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Indeno(1,2b)phenanthren-12-one: is a polycyclic aromatic ketone with the molecular formula C21H12O This compound is characterized by its complex structure, which includes multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Indeno(1,2b)phenanthren-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of palladium-catalyzed coupling reactions, followed by cyclization and oxidation steps .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 12H-Indeno(1,2b)phenanthren-12-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol or other functional groups.
Substitution: Aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 12H-Indeno(1,2b)phenanthren-12-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its polycyclic structure may interact with biological targets, offering possibilities for therapeutic applications.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 12H-Indeno(1,2b)phenanthren-12-one involves its interaction with molecular targets through its aromatic rings and ketone group. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in drug development, the compound might bind to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
12H-Indeno[1,2-b]phenanthrene: This compound shares a similar core structure but lacks the ketone group.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Fluorenone: Another polycyclic ketone with a different arrangement of aromatic rings.
Uniqueness: 12H-Indeno(1,2b)phenanthren-12-one is unique due to its specific arrangement of fused rings and the presence of a ketone group.
Properties
CAS No. |
86854-00-4 |
|---|---|
Molecular Formula |
C21H12O |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
pentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one |
InChI |
InChI=1S/C21H12O/c22-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)21/h1-12H |
InChI Key |
TWYPWKPLRUIETK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


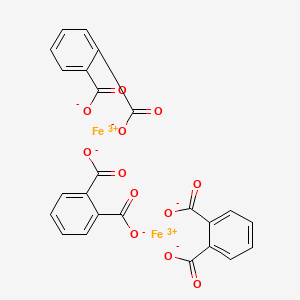
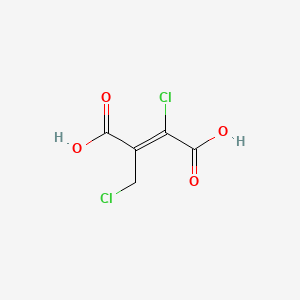
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
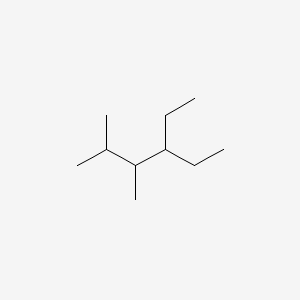
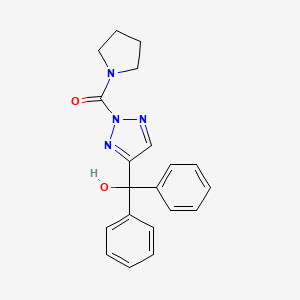
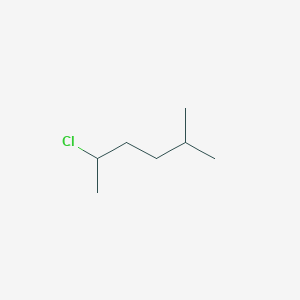
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)
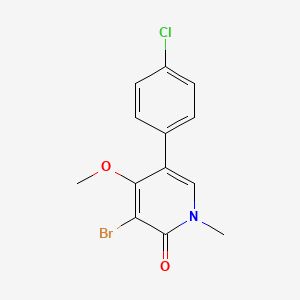
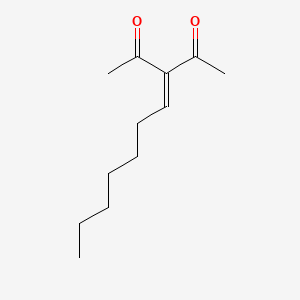
![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
